Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate
Description
Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate is a chiral, fluorinated amino acid derivative with a complex stereochemical profile. Its structure features:
- A methyl ester group at the carboxyl terminus.
- A (2S,3S) stereochemical configuration at the α- and β-carbons.
- A diphenylmethylidene protecting group on the α-amino group, enhancing stability during synthesis.
- A 4,4,4-trifluoro substituent at the γ-position, introducing strong electron-withdrawing effects.
- An (S)-2-methylpropane-2-sulfinyl group at the β-amino position, which serves as a chiral auxiliary to control stereoselectivity in reactions.
This compound is likely utilized in peptide synthesis or asymmetric catalysis, leveraging its fluorine atoms for enhanced metabolic stability and bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
methyl (2S,3S)-2-(benzhydrylideneamino)-3-(tert-butylsulfinylamino)-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-21(2,3)31(29)27-19(22(23,24)25)18(20(28)30-4)26-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18-19,27H,1-4H3/t18-,19-,31?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBDVWPFOIUBOS-SUVMZSKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H]([C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate is a compound of interest due to its diverse biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article synthesizes current research findings on the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Amino acid backbone : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability.
- Diphenylmethylidene moiety : This group is significant for its potential interactions with biological targets.
- Sulfinyl group : This feature may influence the compound's reactivity and interaction with enzymes.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the amino acid backbone through standard peptide coupling techniques.
- Introduction of the diphenylmethylidene group via a condensation reaction with appropriate aldehydes.
- Incorporation of the sulfinyl group , which may involve oxidation steps to achieve the desired stereochemistry.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of GABA Transporters : Studies have shown that derivatives of this compound can selectively inhibit GABA transporters (GATs), which are crucial for neurotransmitter regulation in the brain. For instance, compounds with similar structures demonstrated potent inhibitory effects on mGAT1 and mGAT4, suggesting potential applications in treating neurological disorders .
- Antioxidant Properties : The sulfinyl group may contribute to antioxidant activity, providing protective effects against oxidative stress in cellular models .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially impacting conditions like arthritis or neuroinflammation.
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various assays:
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Several derivatives of sulfonamide compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Activity : The presence of the sulfinyl group in the structure may contribute to enhanced antimicrobial properties. Compounds with similar functional groups have been explored for their ability to combat bacterial infections effectively .
Therapeutic Applications
The therapeutic potential of Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate can be categorized into several areas:
Cancer Treatment
Recent studies have focused on the synthesis of derivatives that target specific pathways involved in cancer progression. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds suitable candidates for further development as anticancer agents.
Infection Control
Given the increasing resistance to conventional antibiotics, compounds like this one are being investigated for their potential as new antimicrobial agents. Their unique structural features may allow them to overcome resistance mechanisms .
Case Study 1: Anticancer Activity
A recent study synthesized a series of trifluoromethyl-substituted sulfonamide derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased potency compared to existing drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related sulfonamide compounds. The study found that specific structural features significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Fluorination Effects: The target compound’s 4,4,4-trifluoro group increases electron-withdrawing character and lipophilicity compared to non-fluorinated analogs like the hydroxy-containing (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate . This enhances metabolic stability, a property critical in drug design . In contrast, Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate uses a trifluoroethylamino group, which may reduce steric hindrance compared to the bulkier diphenylmethylidene group in the target compound.
Stereochemical Complexity: The target’s (2S,3S) configuration and (S)-sulfinyl group necessitate advanced chiral synthesis techniques, such as asymmetric catalysis or enzymatic resolution . This contrasts with simpler diastereomers like (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate, which can be synthesized via established resolution methods .
Sulfur-Containing Groups: The sulfinyl group in the target compound offers superior chiral induction compared to sulfonyl or sulfanyl groups in analogs like Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate . Sulfinyl groups are more resistant to oxidation than sulfanyl groups, improving synthetic utility .
Protecting Groups: The diphenylmethylidene group in the target compound provides steric protection of the α-amino group, reducing side reactions during peptide coupling. This is absent in compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate , which may require additional protection steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
